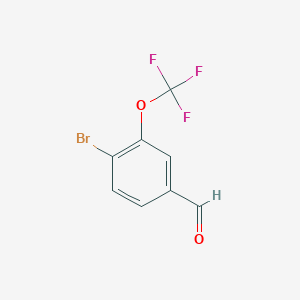

4-Bromo-3-(trifluoromethoxy)benzaldehyde

Overview

Description

4-Bromo-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde . It has a CAS Number of 1221716-04-6 and a molecular weight of 269.02 . It is a liquid in physical form .

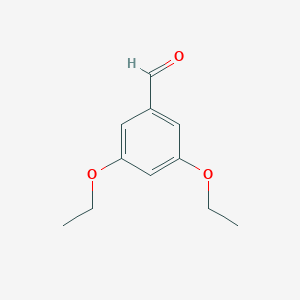

Molecular Structure Analysis

The molecular formula of this compound is C8H4BrF3O2 . The structure of this compound can be found in various chemical databases .Physical and Chemical Properties Analysis

This compound is a liquid . Its boiling point is predicted to be 245.6±40.0 °C, and its density is predicted to be 1.706±0.06 g/cm3 .Scientific Research Applications

Chemical Synthesis and Structural Analysis :

- The reaction of 1-bromo-3-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) at low temperatures generates 3-bromo-2-(trifluoromethoxy)phenyllithium, an intermediate used in various chemical syntheses. These intermediates facilitate the production of naphthalenes and 1,4-epoxy-1,4-dihydronaphthalenes, essential in advanced chemical studies (Schlosser & Castagnetti, 2001).

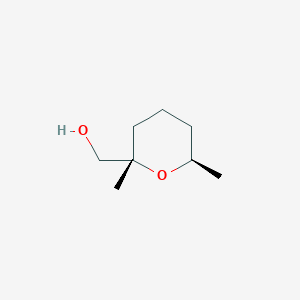

- An X-ray structure determination of a 1,3-dioxane system involved derivatization of benzaldehyde, including a version using 4-bromobenzaldehyde, showcasing its utility in understanding complex molecular structures (Mocerino et al., 2004).

Organic Synthesis Improvement :

- Improvements in synthesizing 3,4,5-Trimethoxy Benzaldehyde were achieved through a process involving bromination and methylation, demonstrating the role of brominated benzaldehydes in refining organic synthesis procedures (Feng, 2002).

Advanced Materials and Functionalization :

- The study of asymmetric silver-catalysed bromotrifluoromethoxylation of alkenes highlights the use of compounds like 4-Bromo-3-(trifluoromethoxy)benzaldehyde in creating fluorinated organic compounds, which are significant in pharmaceuticals, agrochemicals, and material science (Guo et al., 2017).

- Novel copolymers incorporating halogen and methoxy ring-trisubstituted propyl cyanophenylpropenoates were synthesized, where derivatives of brominated benzaldehydes played a critical role in the creation of new materials with potential applications in various industries (Kharas et al., 2019).

Pharmaceutical and Biological Applications :

- A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives using a process involving 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) shows the importance of trifluoromethoxylated compounds in developing pharmaceuticals and agrochemicals (Feng & Ngai, 2016).

Synthetic Methodology and Molecular Structure :

- Research on molecular structures and reactivity of trifluoromethyltris(dialkylamino)phosphonium bromides included trifluoromethylation of benzaldehyde, demonstrating the compound's role in exploring new synthetic methodologies (Chernega et al., 1995).

Safety and Hazards

Properties

IUPAC Name |

4-bromo-3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGOZHICCQUYTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634493 | |

| Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221716-04-6 | |

| Record name | 4-Bromo-3-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)

![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)

![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)

![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B172900.png)